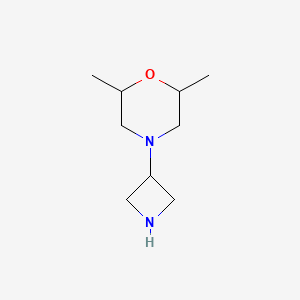

4-(Azetidin-3-yl)-2,6-dimethylmorpholine

CAS No.: 1342191-46-1

Cat. No.: VC3410909

Molecular Formula: C9H18N2O

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1342191-46-1 |

|---|---|

| Molecular Formula | C9H18N2O |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | 4-(azetidin-3-yl)-2,6-dimethylmorpholine |

| Standard InChI | InChI=1S/C9H18N2O/c1-7-5-11(6-8(2)12-7)9-3-10-4-9/h7-10H,3-6H2,1-2H3 |

| Standard InChI Key | VZBSAVYBLCLTAS-UHFFFAOYSA-N |

| SMILES | CC1CN(CC(O1)C)C2CNC2 |

| Canonical SMILES | CC1CN(CC(O1)C)C2CNC2 |

Introduction

Structural Characteristics and Chemical Properties

4-(Azetidin-3-yl)-2,6-dimethylmorpholine belongs to a class of heterocyclic compounds featuring both morpholine and azetidine ring systems. The compound's structure consists of a morpholine ring with methyl groups at positions 2 and 6, and an azetidin-3-yl group attached at position 4 of the morpholine ring. While specific data for this exact compound is limited, we can reasonably extrapolate some properties from closely related structures.

Basic Chemical Properties

Similar compounds in this class typically possess the following characteristics:

| Property | Expected Value/Description |

|---|---|

| Molecular Formula | C₁₀H₂₀N₂O |

| Molecular Weight | Approximately 184.28 g/mol |

| Physical State | Likely a colorless to pale yellow liquid or solid |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, and chloroform |

| Boiling Point | Estimated to be >200°C |

The morpholine ring contains an oxygen atom that can act as a hydrogen bond acceptor, while the nitrogen atoms in both the morpholine and azetidine rings can function as either hydrogen bond acceptors or donors depending on their protonation state. This gives the molecule versatile binding capabilities in biological systems.

Structural Comparison with Related Compounds

It's important to note that 4-(Azetidin-3-yl)-2,2-dimethylmorpholine, a structural isomer with dimethyl substitution at position 2 rather than at positions 2 and 6, has been more extensively studied. This compound (CAS No. 1257293-63-2) has a molecular formula of C₉H₁₈N₂O and a molecular weight of approximately 170.25 g/mol. The structural difference between these compounds affects their three-dimensional conformation and potentially their biological activity profiles.

Stereochemical Aspects

The presence of substituents at positions 2 and 6 of the morpholine ring introduces stereochemical complexity to 4-(Azetidin-3-yl)-2,6-dimethylmorpholine.

Isomerism in Dimethylmorpholine Structures

The 2,6-dimethylmorpholine portion of the molecule can exist in two stereoisomeric forms:

-

Cis isomer: both methyl groups oriented on the same side of the morpholine ring

-

Trans isomer: methyl groups oriented on opposite sides of the morpholine ring

The cis isomer is typically preferred for many applications, particularly in agricultural chemistry. Research on related compounds indicates that the cis-2,6-dimethylmorpholine structure has significant value as an intermediate for crop protection agents .

Separation and Isomerization

For related compounds, isomer separation is typically achieved through fractional distillation. The undesired trans isomer can often be converted to the more valuable cis form through isomerization processes, commonly performed on hydrogenation catalysts . This approach avoids the less desirable isomerization methods that produce significant salt waste byproducts.

Chemical Reactivity

The chemical behavior of 4-(Azetidin-3-yl)-2,6-dimethylmorpholine would be expected to reflect the reactivity patterns of its constituent functional groups.

Reactivity of the Azetidine Ring

The strained four-membered azetidine ring typically exhibits:

-

Susceptibility to ring-opening reactions under acidic conditions

-

Nucleophilic character at the nitrogen atom

-

Reduced basicity compared to larger cyclic amines due to ring strain

-

Potential for ring expansion reactions under specific conditions

Reactivity of the Morpholine Ring

The morpholine portion likely demonstrates:

-

Moderate basicity at the nitrogen atom

-

Hydrogen bond accepting capability through both nitrogen and oxygen atoms

-

Susceptibility to oxidation at the carbon adjacent to nitrogen

-

Stability under most non-acidic conditions

Stability Considerations

Understanding the stability profile of 4-(Azetidin-3-yl)-2,6-dimethylmorpholine is crucial for both synthesis planning and application development. The compound would likely be sensitive to strongly acidic conditions, particularly at elevated temperatures, where decomposition through various pathways might occur. In sulfuric acid at high temperatures, morpholine rings can undergo decomposition with the release of sulfur dioxide .

Analytical Characterization

For identification and purity assessment of 4-(Azetidin-3-yl)-2,6-dimethylmorpholine, several analytical techniques would be applicable.

Spectroscopic Methods

Based on related structures, expected spectroscopic features would include:

-

NMR Spectroscopy:

-

Distinct signals for methyl groups at positions 2 and 6

-

Complex patterns for the morpholine and azetidine ring protons

-

Characteristic carbon shifts for quaternary centers bearing methyl groups

-

-

Mass Spectrometry:

-

Molecular ion peak corresponding to C₁₀H₂₀N₂O (approximately m/z 184)

-

Fragmentation pattern likely showing loss of methyl groups and ring cleavage products

-

Chromatographic Analysis

Purification and analysis would typically employ:

-

Gas Chromatography: Useful for isomer ratio determination and purity assessment

-

High-Performance Liquid Chromatography: Valuable for separation of stereoisomers and related compounds

-

Thin-Layer Chromatography: Useful for reaction monitoring during synthesis

Identification Parameters

For standardized identification, parameters similar to those used for related compounds would be relevant:

| Parameter | Expected Information |

|---|---|

| IUPAC Name | 4-(azetidin-3-yl)-2,6-dimethylmorpholine |

| Standard InChI | Would need to be determined specifically |

| Standard InChIKey | Would need to be determined specifically |

| SMILES Notation | Would need to be determined specifically |

Research Status and Future Directions

Research on 4-(Azetidin-3-yl)-2,6-dimethylmorpholine appears to be in early stages, based on the limited specific information available in the literature.

Current Research Gaps

Several areas require further investigation:

-

Optimized synthesis routes specific to 4-(Azetidin-3-yl)-2,6-dimethylmorpholine

-

Comprehensive physicochemical characterization

-

Detailed stereochemical analysis of all possible isomers

-

Structure-activity relationship studies in various biological systems

Collaborative Opportunities

Given the interdisciplinary nature of heterocyclic chemistry research, collaboration between synthetic chemists, computational modelers, and biological screening specialists would likely accelerate understanding of this compound's properties and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume